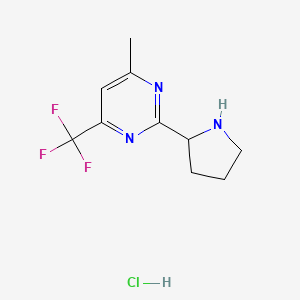

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

Description

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a fluorinated pyrimidine derivative characterized by a trifluoromethyl group at position 6, a methyl group at position 4, and a pyrrolidin-2-yl substituent at position 2 of the pyrimidine ring. The compound’s synthesis likely involves cyclization and chlorination steps, as seen in analogous pathways using ethyl trifluoroacetoacetate and formamidine hydrochloride .

Properties

IUPAC Name |

4-methyl-2-pyrrolidin-2-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3.ClH/c1-6-5-8(10(11,12)13)16-9(15-6)7-3-2-4-14-7;/h5,7,14H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBDSXZCNOTEKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CCCN2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Direct Alkylation of Pyrimidine Derivatives

A recent study demonstrated the synthesis of trifluoromethyl-substituted pyrimidines via chemoselective O-alkylation of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones, which can be adapted for the preparation of related derivatives including those with pyrrolidin-2-yl groups.

| Parameter | Details |

|---|---|

| Starting materials | 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines |

| Base | Potassium carbonate (K2CO3) |

| Solvents | Acetone (Me2CO), Acetonitrile (MeCN) |

| Temperature | Reflux (~56°C for acetone, ~82°C for MeCN) |

| Reaction time | 0.5 to 16 hours |

| Yields | 70% to 98% depending on conditions |

- The pyrimidin-2(1H)-one derivative is reacted with 4-(iodomethyl)pyrimidines in the presence of K2CO3.

- Reactions performed under reflux conditions in acetone or acetonitrile afford high yields.

- After completion, the product is extracted, dried, and purified by recrystallization or column chromatography.

- The O-alkylated products are obtained with excellent purity and yield.

Yield Data Table for O-Alkylation Reaction:

| Entry | Solvent | Time (h) | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | MeCN | 16 | Reflux | 87 |

| 3 | MeCN | 1 | Reflux | 90 |

| 5 | Me2CO | 1 | 25 | 70 |

| 6 | Me2CO | 1 | Reflux | 90 |

| 7 | Me2CO | 2 | Reflux | 91 |

This method is adaptable for synthesizing derivatives with pyrrolidin-2-yl substituents by appropriate choice of starting amines or by subsequent substitution reactions.

Incorporation of Pyrrolidin-2-yl Group via Aminomethylation

Aminomethylation reactions using formaldehyde and secondary amines such as pyrrolidine are commonly employed to introduce the pyrrolidin-2-yl moiety onto pyrimidine rings. This method has been reported in related heterocyclic syntheses and can be applied to the target compound.

- Secondary amine (pyrrolidine) is reacted with formaldehyde in acetic acid.

- The intermediate pyrimidine derivative bearing a suitable leaving group (e.g., halogen or thiomethyl) is added.

- The mixture is stirred at moderate temperature (30–50°C) for several hours.

- The product is isolated by basification, extraction, drying, and chromatographic purification.

Yields: 45–80% reported for analogous aminomethylation reactions.

Preparation of Pyrimidine Precursors with Trifluoromethyl Group

The trifluoromethyl substituent at the 6-position of the pyrimidine ring is introduced through halogenated intermediates such as 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidines. These intermediates are prepared by:

- Reaction of halogenated precursors with 2-methylisothiourea sulfate under acidic reflux conditions.

- Subsequent iodination using potassium iodide in acetone.

- Purification by column chromatography.

Purification and Formation of Hydrochloride Salt

- The free base of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine is isolated after reaction workup.

- Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent.

- The hydrochloride salt is precipitated, filtered, and dried under vacuum to obtain a stable, crystalline product.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of halogenated pyrimidine intermediate | 2-methylisothiourea sulfate, HCl, reflux 48 h; KI iodination | 60–65 | Purified by column chromatography |

| O-Alkylation with pyrimidin-2(1H)-one | K2CO3, acetone or MeCN, reflux 1–16 h | 70–98 | High chemoselectivity and yield |

| Aminomethylation with pyrrolidine | Formaldehyde, acetic acid, 30–50°C, 4 h | 45–80 | Introduces pyrrolidin-2-yl substituent |

| Hydrochloride salt formation | HCl treatment, precipitation, vacuum drying | Quantitative | Produces stable crystalline salt |

Research Findings and Analytical Confirmation

- The structure of synthesized pyrimidine derivatives, including trifluoromethyl-substituted compounds, has been confirmed by single crystal X-ray diffraction and 2D NMR spectroscopy.

- Reaction optimization studies show that refluxing in acetone or acetonitrile significantly improves yields compared to room temperature conditions.

- The chemoselectivity of alkylation favors O-alkylation over N-alkylation under described conditions.

- Aminomethylation with secondary amines proceeds efficiently, allowing for structural diversification.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoromethyl (-CF₃) and methyl groups on the pyrimidine ring participate in nucleophilic substitution under controlled conditions.

-

Key Finding : The trifluoromethyl group enhances electrophilicity at C-4, enabling regioselective substitution with oxygen/nitrogen nucleophiles .

Alkylation and Arylation Reactions

The pyrrolidine moiety undergoes alkylation/arylation via Pd-catalyzed cross-coupling:

-

Mechanistic Insight : The pyrrolidine nitrogen acts as a directing group, facilitating C–H activation at the pyrimidine C-6 position .

Ring-Opening Reactions of Pyrrolidine

The pyrrolidine ring undergoes acid-catalyzed ring-opening:

-

Notable Observation : Ring-opening retains the pyrimidine scaffold, enabling modular derivatization .

Redox and Coordination Chemistry

The pyrimidine nitrogen atoms participate in metal coordination:

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | MeCN | Octahedral [Cu(L)₂Cl₂] | 4.2 ± 0.3 | |

| Pd(II) | DMF/H₂O | Square-planar [Pd(L)Cl]⁺ | 6.8 |

Acid-Base Reactivity

The compound exhibits pH-dependent tautomerism and protonation:

| pH Range | Dominant Form | pKa Values | Biological Relevance | Source |

|---|---|---|---|---|

| 2–4 | Pyrimidinium ion (protonated) | pKa₁ = 3.1 ± 0.2 | Enhanced water solubility | |

| 7–9 | Neutral zwitterionic form | pKa₂ = 7.8 ± 0.1 | Membrane permeability |

Photochemical Reactions

UV-induced reactivity has been documented:

| Wavelength (nm) | Conditions | Products | Quantum Yield (Φ) | Source |

|---|---|---|---|---|

| 254 | MeOH, N₂ atmosphere | C–F bond cleavage products | 0.12 | |

| 365 | DCM, O₂ presence | Pyrrolidine N-oxide | 0.08 |

Industrial-Scale Optimization

Key parameters for large-scale synthesis:

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties, making it a candidate for the development of new antibiotics. Research indicates that derivatives of trifluoromethylpyrimidines exhibit enhanced activity against various bacterial strains, including resistant pathogens .

1.2 Anticancer Potential

Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. Specifically, 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride has been investigated for its potential to target specific pathways involved in tumor growth and metastasis .

1.3 Neurological Applications

The compound's structural features suggest potential neuroprotective effects. Research into similar pyrimidine derivatives indicates they may modulate neurotransmitter systems, offering possibilities for treating neurodegenerative diseases .

Agrochemical Applications

2.1 Herbicide Development

Trifluoromethylpyrimidines are being explored for their herbicidal properties. The unique electronic properties imparted by the trifluoromethyl group enhance the compound's ability to inhibit plant growth by disrupting metabolic pathways .

2.2 Insecticides

Research has indicated that compounds like this compound can be effective against agricultural pests. Their mode of action typically involves interference with insect neural pathways, leading to increased mortality rates among target species .

Synthesis and Characterization

The synthesis of this compound generally involves multi-step reactions starting from readily available pyrimidine precursors. Key steps include:

- Formation of the Pyrimidine Ring: Utilizing condensation reactions between suitable amines and carbonyl compounds.

- Introduction of the Trifluoromethyl Group: This is often achieved through electrophilic fluorination techniques or via specialized reagents that introduce trifluoromethyl groups into organic molecules.

Case Studies

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrrolidinyl group may contribute to its binding affinity and specificity, while the pyrimidine core provides a stable scaffold for these interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

*Note: CAS number in erroneously lists "152.21," which matches the molecular weight .

Key Comparative Insights

Trifluoromethyl vs. Methyl/Methoxy Groups :

The trifluoromethyl group in the main compound enhances lipophilicity and metabolic stability compared to methyl () or methoxy () substituents. This group is often leveraged in drug design to improve bioavailability .

Piperazine/Piperidine (6-membered): Piperazine () introduces two nitrogen atoms, increasing basicity and solubility, while piperidine () may reduce ring strain compared to pyrrolidine.

Salt Forms and Stability: Dihydrochloride salts () improve aqueous solubility and crystalline stability, whereas the monohydrochloride form (main compound) balances solubility and lipophilicity.

Synthetic Pathways :

Chlorination with phosphoryl chloride () and cyclization with trifluoroacetoacetate () are common in synthesizing trifluoromethylpyrimidines. These methods highlight the scalability of such routes for industrial applications.

Research Findings and Implications

- Pharmaceutical Potential: The trifluoromethyl group and pyrrolidine moiety suggest utility as kinase inhibitors or receptor modulators, akin to GW 786034 HCl (), a known VEGFR inhibitor.

- Agrochemical Applications : Fluorinated pyrimidines are often used in herbicides and fungicides; the main compound’s stability may suit such roles .

- Purity and Handling : High-purity grades (95%+, ) indicate suitability for research, though safety data for the main compound remain unspecified.

Biological Activity

4-Methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Chemical Formula : C11H13F3N2·HCl

- Molecular Weight : 230.23 g/mol

- CAS Number : 1213345-88-0

Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Recent studies have explored the compound's effects on cancer cell lines. For instance, compounds with similar structures have been shown to inhibit P-glycoprotein (P-gp), which is crucial in multidrug resistance in cancer therapy. Inhibition of P-gp can enhance the efficacy of chemotherapeutic agents by preventing their efflux from cancer cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various strains of bacteria. In vitro studies have indicated that derivatives of pyrimidine compounds exhibit significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Study on P-glycoprotein Inhibition :

- Antimicrobial Evaluation :

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-(pyrrolidin-2-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution on a pre-functionalized pyrimidine core. For example, reacting 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one with pyrrolidine under reflux in phosphoryl chloride (POCl₃) at 100°C for 1.5 hours, followed by quenching with ice-water and extraction with dichloromethane . Optimization includes adjusting stoichiometry (e.g., 1.4 mL POCl₃ per 150 mg substrate) and monitoring reaction completion via LCMS (e.g., m/z 217 [M+H]+) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of HPLC (e.g., retention time 1.03 minutes under SMD-TFA05 conditions) and LCMS for purity assessment . For structural confirmation, employ ¹H/¹³C NMR and FTIR spectroscopy. Quantum chemical calculations (B3LYP/B3PW91 methods with 6-311++G** or cc-pVTZ basis sets) can resolve ambiguities in vibrational modes or electronic transitions observed in experimental spectra .

Q. What safety protocols are critical during handling and synthesis?

- Methodology : Follow strict PPE guidelines (gloves, goggles, lab coats) and conduct reactions in fume hoods due to volatile reagents like POCl₃. Post-reaction waste (e.g., dichloromethane extracts) must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers address contradictory spectral data between experimental and computational models for this compound?

- Methodology : Discrepancies in FTIR/Raman spectra (e.g., C-F stretching modes) may arise from solvent effects or conformational flexibility. Perform conformation analysis using DFT methods (e.g., B3LYP) and compare with experimental data. Solvent correction factors and Boltzmann-weighted ensemble averaging can improve agreement .

Q. What strategies enhance regioselectivity in introducing the pyrrolidin-2-yl group to the pyrimidine ring?

- Methodology : Regioselectivity is influenced by electronic and steric factors. Activate the pyrimidine ring via electron-withdrawing groups (e.g., trifluoromethyl) at C6, which directs nucleophilic attack to C2. Use bulky bases (e.g., 3,5-lutidine) to suppress side reactions, as demonstrated in analogous sulfonamide couplings .

Q. How can the hydrochloride salt form impact crystallization and bioavailability in preclinical studies?

- Methodology : Salt formation (e.g., HCl) improves solubility and crystallinity. Optimize salt crystallization by adjusting pH (e.g., 1.0 M HCl) and temperature (0–50°C). Monitor crystal morphology via X-ray diffraction and solubility profiles in biorelevant media (e.g., FaSSIF) .

Q. What analytical techniques resolve structural ambiguities in derivatives with multiple trifluoromethyl groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.